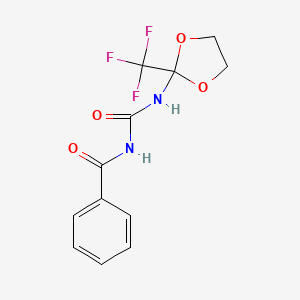

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a dioxolane ring, and a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide typically involves the following steps:

Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with a trifluoromethyl ketone under acidic conditions.

Carbamoylation: The dioxolane intermediate is then reacted with an isocyanate to form the carbamoyl group.

Benzamide formation: Finally, the carbamoyl intermediate is coupled with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dioxolane ring, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown significant activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. These compounds exhibited moderate inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study: Trifluoromethyl Benzamide Derivatives

A study evaluated a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, revealing that certain derivatives displayed lower IC50 values than the clinically used drug rivastigmine. The most potent inhibitors were identified as those with longer alkyl chains, suggesting that structural modifications can enhance biological activity .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use in agriculture as a pesticide. Its formulation as part of a high-diffusion and rain-resistant ULV (ultra-low volume) pesticide composition allows for effective leaf application with reduced spray volumes. This is particularly beneficial for aerial application systems, such as drones and tractor-mounted sprayers, enhancing crop protection while minimizing environmental impact .

Field Trials and Efficacy

Field trials have demonstrated that formulations containing N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide can significantly reduce pest populations while remaining safe for non-target organisms. The compound's ability to maintain efficacy under varying environmental conditions makes it a valuable candidate for sustainable agricultural practices.

Materials Science

Polymeric Applications

The unique properties of this compound extend to materials science, where it can be utilized in the development of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the trifluoromethyl group’s influence on polymer chain interactions.

Case Study: Polymer Blends

Research has shown that blending this compound with conventional polymers results in materials with improved resistance to solvents and higher thermal degradation temperatures. Such advancements are critical for applications requiring durable materials in harsh environments.

Summary of Findings

The applications of this compound span multiple fields, showcasing its versatility as both a pharmaceutical agent and an agricultural chemical. The following table summarizes key findings from various studies:

Mecanismo De Acción

The mechanism of action of N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and dioxolane ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)aniline: Similar structure but with an aniline moiety instead of benzamide.

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)phenylacetamide: Contains a phenylacetamide group instead of benzamide.

Uniqueness

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is unique due to the combination of its trifluoromethyl group, dioxolane ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dioxolane moiety, which contribute to its unique chemical properties. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections detail these activities.

Antimicrobial Activity

A study explored the antimicrobial potential of benzamide derivatives, including those with trifluoromethyl substitutions. The derivatives were tested against various bacterial strains, showing moderate to significant inhibition:

| Compound | MIC (µM) | Activity |

|---|---|---|

| N-Hexyl derivative | 250 | Moderate against M. tuberculosis |

| N-Tridecyl derivative | 62.5 | Strong against M. tuberculosis |

The results suggest that modifications in the alkyl chain length can enhance antimicrobial efficacy .

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. Compounds derived from similar scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |

|---|---|---|

| Rivastigmine | 6.5 | 8.0 |

| N-Tridecyl derivative | 27.04 | 58.01 |

These findings indicate that certain derivatives possess comparable or superior inhibition profiles compared to established drugs .

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific enzyme active sites. Molecular docking studies suggest that these compounds may act as non-covalent inhibitors, positioning themselves near the active site triad of target enzymes .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Study on Mycobacterium tuberculosis : A series of benzamide derivatives demonstrated varying degrees of activity against Mycobacterium tuberculosis. The most potent derivatives had MIC values as low as 62.5 µM.

- Enzyme Inhibition Studies : Research involving a range of benzamide derivatives showed that those containing trifluoromethyl groups exhibited enhanced inhibitory effects on cholinesterases compared to their non-fluorinated counterparts.

Propiedades

IUPAC Name |

N-[[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLOXTTZHFMBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(F)(F)F)NC(=O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.